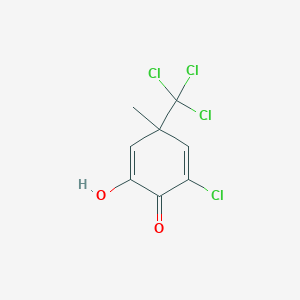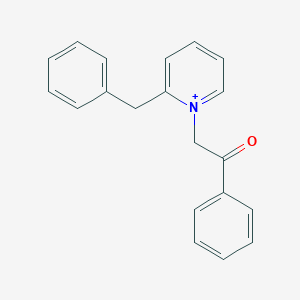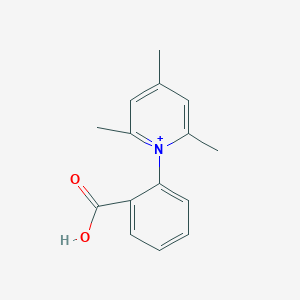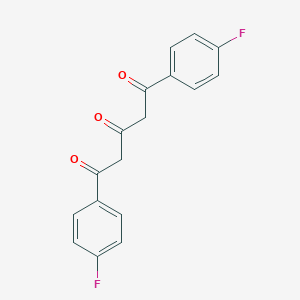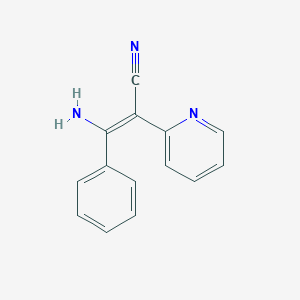![molecular formula C29H54O3 B289860 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol is not fully understood. However, it is believed to interact with enzymes and other proteins in the body, potentially affecting their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol can have various biochemical and physiological effects. For example, it has been shown to affect the activity of certain enzymes, potentially leading to changes in metabolic pathways. It has also been shown to affect the cardiovascular system, potentially leading to changes in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol in lab experiments is its potential to affect enzymes and other proteins in the body, allowing researchers to study the mechanisms of these molecules in more detail. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol. For example, researchers could study its potential applications in the development of new drugs or therapies for various diseases. Additionally, researchers could study its potential as a tool for studying the mechanisms of enzymes and other proteins in the body in more detail. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol involves several steps, including the reaction of 1,5-dimethylhex-4-en-1-ol with tert-butyl bromide, followed by the reaction of the resulting compound with 2-methylcyclohexanone. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol has been used in various scientific research studies. It has been studied for its potential applications in the field of biochemistry, particularly in the study of enzymes and their mechanisms of action. It has also been studied for its potential applications in the field of physiology, particularly in the study of the cardiovascular system.
Eigenschaften
Molekularformel |
C29H54O3 |
|---|---|
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
(1R)-2-[4-(hydroxymethyl)-1-(6-methylheptan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl]-2-methyl-5-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol |
InChI |
InChI=1S/C29H54O3/c1-19(2)9-8-10-20(3)22-11-12-24-23(22)13-14-26(25(24)18-30)29(7)16-15-21(17-27(29)31)32-28(4,5)6/h19-27,30-31H,8-18H2,1-7H3/t20?,21?,22?,23?,24?,25?,26?,27-,29?/m1/s1 |
InChI-Schlüssel |
QFWWBUVZEIEDDX-XPYLSUIRSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2C1CCC(C2CO)C3(CCC(C[C@H]3O)OC(C)(C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1CCC(C2CO)C3(CCC(CC3O)OC(C)(C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1CCC(C2CO)C3(CCC(CC3O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
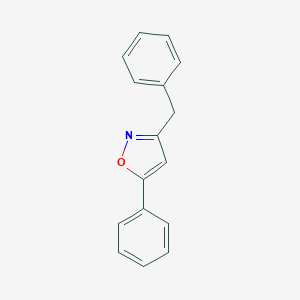
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
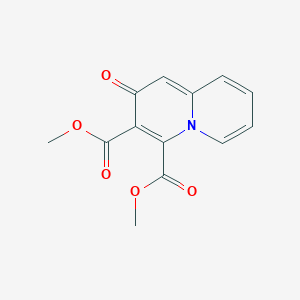
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
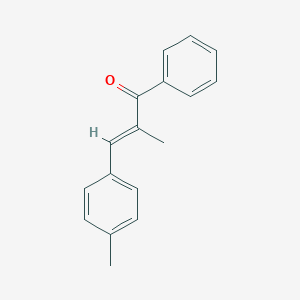

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
